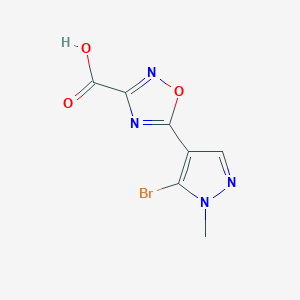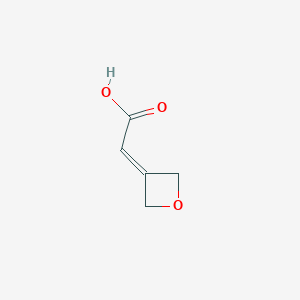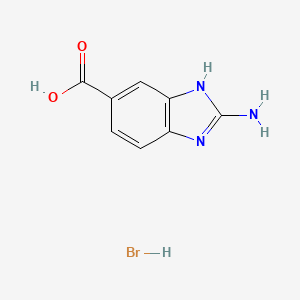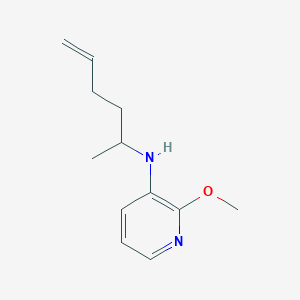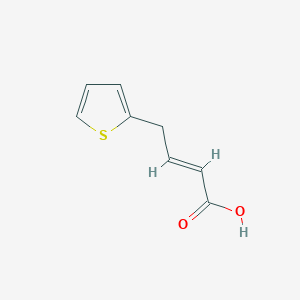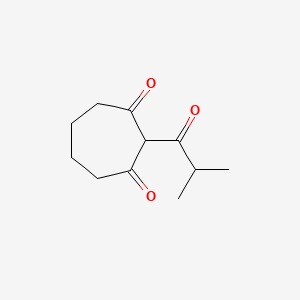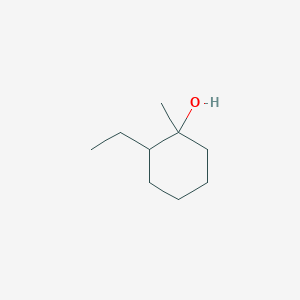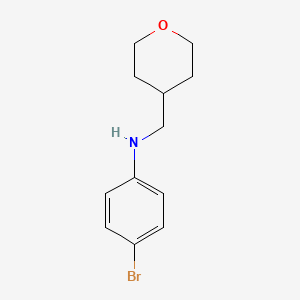
4-bromo-N-(oxan-4-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-(oxan-4-ylmethyl)aniline is an organic compound characterized by the presence of a bromine atom attached to the benzene ring and an oxan-4-ylmethyl group attached to the nitrogen atom of the aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the protection of the aniline nitrogen using tert-butylsilyl (TBS) groups, followed by bromination and subsequent deprotection . The reaction conditions often include the use of eco-friendly solvents like 2-methyltetrahydrofuran (2-MeTHF) and mild conditions to ensure high efficiency and selectivity .
Industrial Production Methods
Industrial production methods for 4-bromo-N-(oxan-4-ylmethyl)aniline may involve large-scale bromination reactions using bromine or other brominating agents in the presence of catalysts to enhance the reaction rate and yield. The use of continuous flow reactors and automated systems can further optimize the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(oxan-4-ylmethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitroso or nitro derivatives and reduction to form amines.
Coupling Reactions: It can participate in Heck cross-coupling reactions facilitated by palladium catalysts to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, brominating agents like N-bromosuccinimide (NBS) for bromination, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions. The reactions are typically carried out under mild conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include substituted aniline derivatives, nitroso and nitro compounds, and coupled products with various functional groups attached to the benzene ring.
Scientific Research Applications
4-Bromo-N-(oxan-4-ylmethyl)aniline has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drug candidates, particularly those containing hindered amine motifs.
Material Science: It is employed in the surface functionalization of carbon nanotubes and other nanomaterials to enhance their properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(oxan-4-ylmethyl)aniline involves its interaction with various molecular targets and pathways. The bromine atom and the oxan-4-ylmethyl group play crucial roles in determining the compound’s reactivity and selectivity in chemical reactions. The compound can act as an electrophile in substitution reactions and as a nucleophile in coupling reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-bromo-N-(oxan-4-ylmethyl)aniline include:
4-Bromoaniline: A brominated derivative of aniline used in various organic synthesis applications.
N-(Oxan-4-ylmethyl)aniline: An aniline derivative with an oxan-4-ylmethyl group but without the bromine atom.
Uniqueness
The uniqueness of this compound lies in the combination of the bromine atom and the oxan-4-ylmethyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful compound in various scientific research applications.
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
4-bromo-N-(oxan-4-ylmethyl)aniline |
InChI |
InChI=1S/C12H16BrNO/c13-11-1-3-12(4-2-11)14-9-10-5-7-15-8-6-10/h1-4,10,14H,5-9H2 |
InChI Key |
HSAOUFPNSPYTSV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


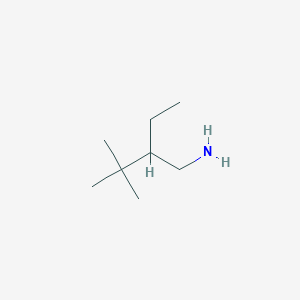
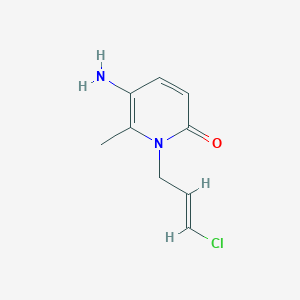
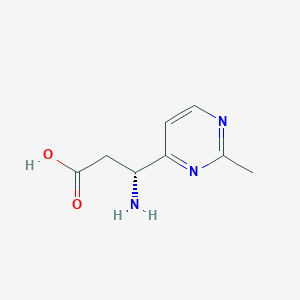

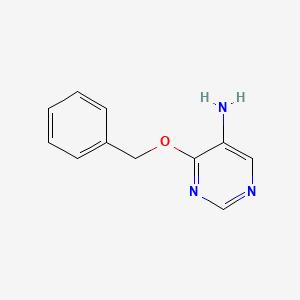

![2-{[(3-Hydroxybutyl)amino]methyl}phenol](/img/structure/B13314761.png)
